

# An In-depth Technical Guide to Dibicyclo[2.2.1]hept-2-ylmethanone

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## Compound of Interest

Compound Name: *Dibicyclo[2.2.1]hept-2-ylmethanone*

Cat. No.: *B12792906*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dibicyclo[2.2.1]hept-2-ylmethanone**, also known as 2-acetylnorbornane. The document details the chemical identifiers, physical and spectral properties, and a potential synthetic pathway for its isomers.

## Core Identifiers and Nomenclature

**Dibicyclo[2.2.1]hept-2-ylmethanone** is a saturated bicyclic ketone. The acetyl group can be in either the exo or endo position, giving rise to two stereoisomers. The general structure and the specific isomers are key to understanding its chemical behavior.

Below is a table summarizing the primary identifiers for **Dibicyclo[2.2.1]hept-2-ylmethanone** and its common isomers.

Identifier	General Structure	exo-Isomer	endo-Isomer
IUPAC Name	1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one	(1R,2S,4S)-1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one	(1R,2R,4S)-1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one
Synonyms	2-Acetylnorbornane, Methyl 2-norbornyl ketone	exo-2-Acetylnorbornane	endo-2-Acetylnorbornane
CAS Number	58654-66-3[1]	824-59-9	Not clearly defined, often grouped with the general CAS number.
PubChem CID	93873[1]	-	-
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O[1]	C <sub>9</sub> H <sub>14</sub> O	C <sub>9</sub> H <sub>14</sub> O
Molecular Weight	138.21 g/mol [1]	138.21 g/mol	138.21 g/mol
InChIKey	NDZIFIKZHLSCFR-UHFFFAOYSA-N[1]	-	-
SMILES	CC(=O)C1CC2CCC1C2[1]	-	-

## Physicochemical and Spectral Data

The physical and spectral properties of the isomers of **Dibicyclo[2.2.1]hept-2-ylmethanone** are crucial for their identification and characterization. The following tables summarize the available data.

### Physical Properties

Property	exo-Isomer	endo-Isomer
Boiling Point	207.6 °C at 760 mmHg	207.6 °C at 760 mmHg
Density	1.012 g/cm <sup>3</sup>	1.012 g/cm <sup>3</sup>
Flash Point	72.8 °C	72.8 °C
Refractive Index	1.491	1.491

## Spectral Data

Infrared (IR) Spectroscopy:

Isomer	Key Peaks (cm <sup>-1</sup> )
exo	No specific data found. A strong absorption band around 1710 cm <sup>-1</sup> for the C=O stretch is expected.
endo	A strong absorption band around 1710 cm <sup>-1</sup> for the C=O stretch is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Complete and specific <sup>1</sup>H and <sup>13</sup>C NMR data for the individual isomers are not readily available in the public domain. However, based on related norbornane structures, the following characteristic shifts can be anticipated.

<sup>1</sup>H NMR (Expected Regions):

Proton	exo-Isomer (Predicted ppm)	endo-Isomer (Predicted ppm)
CH <sub>3</sub>	~2.1	~2.1
Bridgehead (C1, C4)	2.2 - 2.5	2.2 - 2.5
CH-Ac	~2.5 - 2.8	~2.8 - 3.1
Ring Protons	1.0 - 1.9	1.0 - 1.9

<sup>13</sup>C NMR (Expected Regions):

Carbon	exo-Isomer (Predicted ppm)	endo-Isomer (Predicted ppm)
C=O	>200	>200
CH <sub>3</sub>	~28	~28
CH-Ac	~50-55	~50-55
Bridgehead (C1, C4)	~40-45	~40-45
Ring Carbons	25 - 40	25 - 40

#### Mass Spectrometry (MS):

The NIST WebBook provides mass spectrometry data for the general structure of 2-methyl-bicyclo[2.2.1]heptane, a related compound, which can give an indication of the fragmentation pattern. For **Dibicyclo[2.2.1]hept-2-ylmethanone**, the molecular ion peak (M<sup>+</sup>) would be at m/z 138.

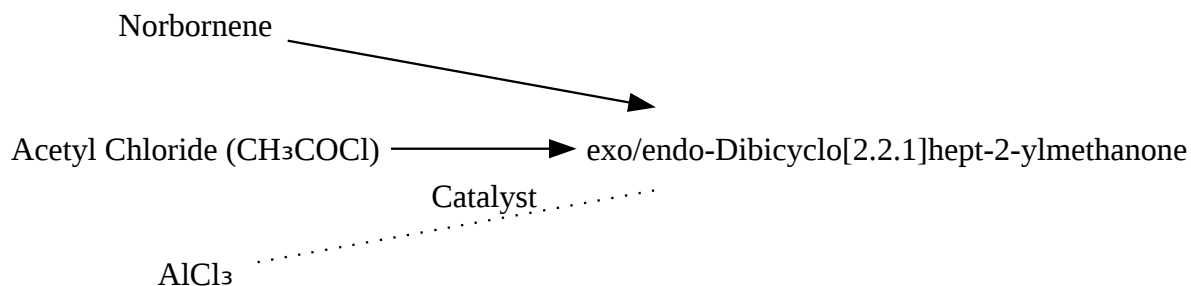
## Experimental Protocols

A detailed, validated experimental protocol for the synthesis of specific isomers of **Dibicyclo[2.2.1]hept-2-ylmethanone** is not readily available in open literature. However, a plausible synthetic route is the Friedel-Crafts acylation of norbornene. This method is a common approach for the synthesis of aryl and alkyl ketones.

## Proposed Synthesis: Friedel-Crafts Acylation of Norbornene

This reaction involves the electrophilic substitution of norbornene with an acylium ion generated from acetyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>). The reaction is expected to yield a mixture of exo and endo isomers.

#### Reaction Scheme:



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Figure 1. Proposed synthesis of **Dibicyclo[2.2.1]hept-2-ylmethanone** via Friedel-Crafts acylation.

Materials:

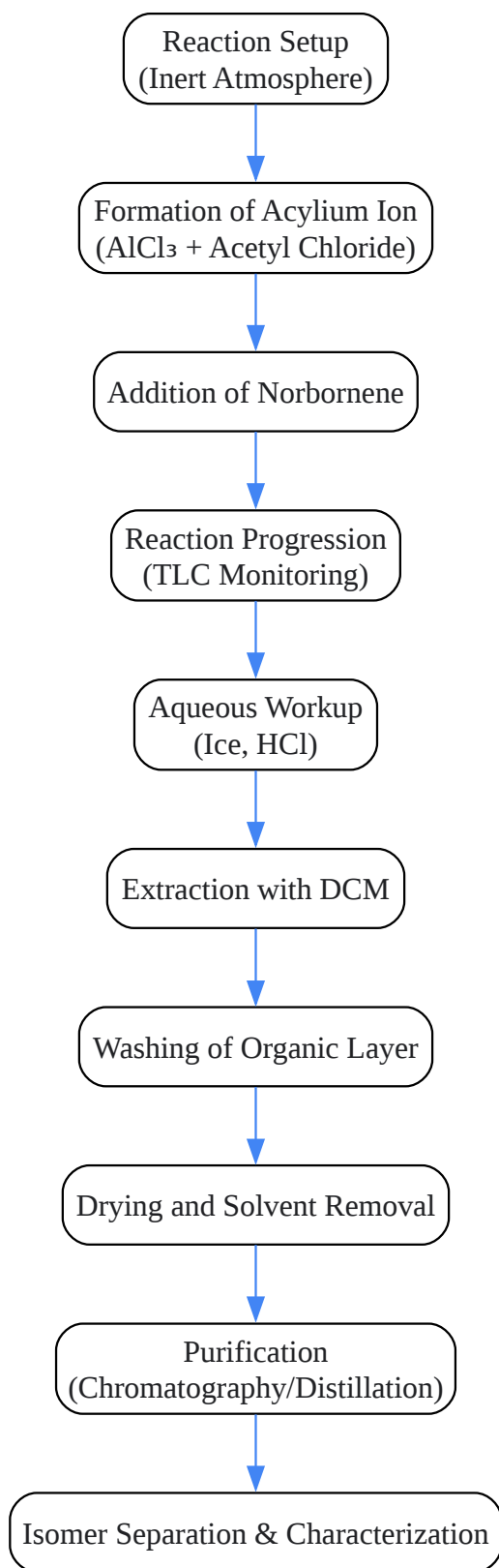
- Norbornene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

- **Formation of Acylium Ion:** The flask is cooled in an ice bath. Acetyl chloride is added dropwise to the stirred suspension of  $\text{AlCl}_3$  in DCM. The mixture is stirred for a short period to allow for the formation of the acylium ion complex.
- **Addition of Norbornene:** A solution of norbornene in anhydrous DCM is added dropwise to the reaction mixture at a low temperature to control the reaction rate.
- **Reaction:** The reaction is allowed to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction mixture is slowly poured into a flask containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, a mixture of exo and endo isomers, can be purified by column chromatography on silica gel or by distillation under reduced pressure to separate the isomers.

Logical Workflow for Synthesis and Purification:



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Figure 2. Logical workflow for the synthesis and purification of **Dibicyclo[2.2.1]hept-2-ylmethanone** isomers.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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